Product packaging for Pseudobaptigenin(Cat. No.:CAS No. 90-29-9)

Pseudobaptigenin

Cat. No.: B192200
CAS No.: 90-29-9
M. Wt: 282.25 g/mol
InChI Key: KNJNBKINYHZUGC-UHFFFAOYSA-N
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Description

Pseudobaptigenin (CAS 90-29-9) is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities and significant research value in oncology and cell biology . This compound, with the molecular formula C16H10O5 and a molecular weight of 282.2 g/mol, is characterized as 7-hydroxy-3',4'-methylenedioxyisoflavone . Its core research value lies in its predicted mechanism as a protein tyrosine kinase (PTK) inhibitor , with a high probability-of-activity (Pa) score of 0.702, indicating its potential to interfere with key signaling pathways that drive cancer cell proliferation and survival . As part of the isoflavonoid family, this compound shares structural similarities with other bioactive molecules like genistein, which are widely studied for their ability to induce apoptosis and cell cycle arrest in various tumor models . The compound's drug-likeness score of 0.916 further underscores its relevance for investigative purposes . Researchers utilize this compound as a chemical tool to probe the complexities of tyrosine kinase-mediated signaling and to explore the antitumor mechanisms of natural products, providing valuable insights for future therapeutic development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O5 B192200 Pseudobaptigenin CAS No. 90-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJNBKINYHZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237982
Record name Psi-baptigenin
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudobaptigenin
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URL http://www.hmdb.ca/metabolites/HMDB0036616
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CAS No.

90-29-9
Record name Pseudobaptigenin
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Record name Psi-baptigenin
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Record name Pseudobaptigenin
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Record name PSEUDOBAPTIGENIN
Source FDA Global Substance Registration System (GSRS)
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Record name Pseudobaptigenin
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URL http://www.hmdb.ca/metabolites/HMDB0036616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

296 - 298 °C
Record name Pseudobaptigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Phytochemistry and Botanical Origins of Pseudobaptigenin

Identification and Isolation Methodologies from Plant Matrices

The extraction and purification of pseudobaptigenin from plant sources involve a series of sophisticated laboratory techniques designed to isolate this specific isoflavone (B191592) from a complex mixture of other plant metabolites.

Extraction Techniques

The initial step in obtaining this compound is its extraction from the plant matrix. Various methods are employed, often utilizing solvents to draw out the desired compounds.

Commonly, a solvent extraction method is used, with methanol (B129727), ethanol, and acetonitrile (B52724) being frequent choices. acs.org For instance, a study on the isoflavones in red clover utilized acidified aqueous methanol for extraction. zemdirbyste-agriculture.lt Another approach for extracting isoflavones from dietary supplements involves a 50:50 (v/v) mixture of acetonitrile and water at room temperature. nih.gov The choice of solvent and extraction conditions, such as temperature, can significantly influence the efficiency and selectivity of the extraction process. acs.orgmdpi.com Heat-reflux extraction is another method that has been applied, for example, using 50% methanol. mdpi.com Furthermore, ultrasound-assisted extraction has also been explored to enhance the recovery of isoflavones. mdpi.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are essential. These methods separate compounds based on their different chemical and physical properties.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of isoflavones, including this compound. core.ac.uknih.gov HPLC, often coupled with a photodiode array (PDA) detector, allows for the quantification of these compounds. zemdirbyste-agriculture.lt For more detailed structural information and identification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools. acs.orgmak.ac.ug

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are liquid-liquid partition chromatography techniques that have proven effective in separating natural products like isoflavones without the use of a solid support matrix. researchgate.netsci-hub.se These methods are particularly useful for preparative scale separations to obtain pure compounds for further study.

Prevalence and Distribution of this compound Across Plant Species

This compound is found in a variety of plants, with a notable presence in the Leguminosae (Fabaceae) family. biosynth.comresearchgate.net

Occurrence in Leguminosae (Fabaceae) Family

The Leguminosae family, also known as the pea or bean family, is a significant source of isoflavonoids, with this compound being one of the many such compounds identified within this large plant family. researchgate.net It has been isolated from various species within this family, including Spatholobus suberectus and Dalbergia spruceana. nih.govbiorbyt.com

Red clover (Trifolium pratense) is a well-documented source of this compound. ebi.ac.ukwiktionary.orgwikipedia.org It is considered a minor isoflavonoid (B1168493) in this plant, alongside other more abundant isoflavones like biochanin A and formononetin (B1673546). doi.org Studies have identified this compound in various parts of the red clover plant, including the roots, where its glycoside-malonate form has been detected. nih.govmdpi.com The concentration of isoflavones in red clover can be influenced by factors such as the specific cultivar and the plant part analyzed, with leaves generally showing the highest concentrations. zemdirbyste-agriculture.ltagriculturejournals.cz

Pterocarpus marsupium, commonly known as the Indian Kino Tree or Vijayasar, is another member of the Leguminosae family from which this compound has been isolated. medchemexpress.comflorajournal.commedchemexpress.com The heartwood of this tree is particularly rich in a variety of phenolic compounds, including flavonoids and stilbenes. florajournal.comijpsjournal.comusp.org Phytochemical analyses of P. marsupium have consistently reported the presence of this compound among its constituents. florajournal.comusp.orgijpsjournal.com The plant's extracts have been found to contain a complex mixture of compounds, with flavonoids being a significant group. wisdomlib.orgnjppp.comrjpponline.org

Presence in Other Botanical Sources

Beyond the aforementioned species, this compound has been isolated from several other plants. It is a known constituent of red clover (Trifolium pratense), another member of the Fabaceae family. ebi.ac.ukwikipedia.org Additionally, phytochemical investigations of the root of Caragana sinica (Chinese peashrub) have resulted in the isolation of five isoflavones, one of which was identified as this compound. ebi.ac.uk The compound is generally found in various legumes. biosynth.com

Biosynthetic Pathways and Regulation of Pseudobaptigenin

Elucidation of the Isoflavonoid (B1168493) Biosynthesis Pathway

The journey to pseudobaptigenin begins within the broader isoflavonoid biosynthesis pathway. This pathway is a specialized branch of the general phenylpropanoid pathway. Key intermediates are channeled towards the formation of the isoflavone (B191592) core structure, from which a variety of compounds, including this compound, are derived.

The synthesis of this compound is built upon a foundation of precursor isoflavonoids. The general isoflavonoid pathway first yields core compounds like daidzein (B1669772) from chalcone (B49325) precursors through the action of enzymes including chalcone synthase (CHS) and isoflavone synthase (IFS). nih.govfrontiersin.org

From these foundational molecules, the specific path to this compound proceeds through key intermediates:

Daidzein: This isoflavone can undergo methylation by the enzyme isoflavanone (B1217009) 4′-O-methyltransferase (I4'OMT) to yield formononetin (B1673546). nih.gov

Formononetin: This methylated isoflavone serves as a crucial precursor in the biosynthesis of more complex isoflavonoids. nih.govnih.govfrontiersin.org It is the substrate for the next key enzymatic step.

Calycosin: The enzyme Isoflavone 3'-Hydroxylase (I3'H) acts on formononetin, adding a hydroxyl group to the 3' position of the B-ring to form calycosin. nih.govnih.govfrontiersin.org Calycosin is the immediate precursor that is directly converted into this compound. nih.govfrontiersin.org

Table 1: Key Precursor Metabolites in this compound Biosynthesis
PrecursorDescriptionRole in Pathway
DaidzeinA core isoflavone synthesized via the general flavonoid pathway.Serves as the initial substrate for methylation to formononetin. nih.gov
FormononetinA 4'-O-methylated isoflavone.Acts as the substrate for hydroxylation to produce calycosin. nih.govnih.gov
CalycosinA 3'-hydroxylated isoflavone (3'-hydroxyformononetin). qmul.ac.ukThe direct precursor molecule for the synthesis of this compound. nih.govnih.gov

Enzymology of this compound Biosynthesis

The conversion of precursor metabolites into this compound is governed by the precise action of specific enzymes. The central enzyme in this final step is this compound Synthase (PBS), which works in concert with other enzymes that modify the isoflavone skeleton.

This compound Synthase (PBS) is the key enzyme responsible for the formation of the methylenedioxy bridge that characterizes this compound. wikipedia.org Initially classified under EC 1.14.21.8, this enzyme has been reclassified and is now designated as EC 1.14.19.63 . qmul.ac.ukexpasy.orgqmul.ac.ukenzyme-database.orgqmul.ac.uk It is systematically named calycosin,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming). wikipedia.org PBS is integral to the biosynthesis of pterocarpan (B192222) phytoalexins, such as (-)-maackiain, in plants like chickpea (Cicer arietinum). qmul.ac.ukexpasy.orggenome.jp

This compound Synthase belongs to the cytochrome P450 superfamily of enzymes, specifically identified as a heme-thiolate protein. qmul.ac.ukwikipedia.orgexpasy.org Cytochrome P450s are a diverse group of enzymes that play critical roles in the metabolism of a wide variety of compounds, including drugs and endogenous molecules, in most living organisms. plos.org They typically function as monooxygenases, utilizing a heme cofactor to catalyze oxidative reactions. plos.org

The primary function of this compound Synthase is to catalyze the formation of a methylenedioxy bridge from a 3'-hydroxy and a 4'-methoxy group on the B-ring of the isoflavone precursor. qmul.ac.uk This is an oxidative reaction that, interestingly, does not result in the incorporation of an oxygen atom from molecular oxygen into the final product, this compound. qmul.ac.ukexpasy.org

The enzyme also demonstrates activity on a similar substrate, pratensein, converting it to 5-hydroxythis compound. qmul.ac.ukwikipedia.org

Table 2: Characterization of this compound Synthase (PBS)
AttributeDescription
Enzyme NameThis compound Synthase (PBS)
EC NumberEC 1.14.19.63 (formerly EC 1.14.21.8) expasy.orgqmul.ac.uk
Systematic Namecalycosin,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming) wikipedia.org
Enzyme ClassOxidoreductase; Cytochrome P450 (heme-thiolate) qmul.ac.ukwikipedia.org
SubstrateCalycosin wikipedia.org
ProductThis compound wikipedia.org
CofactorNADPH wikipedia.org

The activity of this compound Synthase is intricately linked with other enzymes in the isoflavonoid pathway. The production of its substrate and the further modification of its product are dependent on the sequential action of these related enzymes.

Isoflavone 3'-Hydroxylase (I3'H): This enzyme acts upstream of PBS. I3'H, a cytochrome P450 enzyme from the CYP81E subfamily, catalyzes the hydroxylation of formononetin at the 3' position to produce calycosin, the direct substrate for PBS. nih.govnih.govfrontiersin.org This step is essential for preparing the isoflavone structure for the subsequent ring closure reaction.

Isoflavone 2'-Hydroxylase (I2'H): This enzyme acts downstream from PBS. After this compound is formed, I2'H can introduce a hydroxyl group at the 2' position. nih.gov This enzyme, also a P450 (from the CYP81E subfamily), converts this compound into 2',7-dihydroxy-4',5'-methylenedioxyisoflavone. nih.gov This product can then be further metabolized by enzymes such as isoflavone reductase (IFR) in the pathway leading to pterocarpans like maackiain. nih.govnih.gov

This coordinated enzymatic cascade highlights the modular nature of the isoflavonoid pathway, where sequential hydroxylations, methylations, and ring formations lead to a diverse array of natural products.

Mentioned Compound Names

Compound Name
Biochanin A
Calycosin
Chalcone
Coumestrol
Daidzein
2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD)
Formononetin
Genistein (B1671435)
5-hydroxythis compound
(-)-Maackiain
p-Coumaroyl-CoA
Pratensein
This compound

This compound Synthase (PBS) Activity and Characterization (EC 1.14.21.8 / EC 1.14.19.63)

Genetic and Environmental Regulation of this compound Accumulation

The biosynthesis and subsequent accumulation of isoflavonoids, including this compound, are complex processes meticulously controlled by a combination of genetic determinants and environmental cues. nih.gov The production levels of these secondary metabolites are not static; they fluctuate based on the plant's developmental stage, genetic makeup, and in response to various external stimuli. nih.govmdpi.com This regulation allows plants to produce these compounds when needed, for example, as a defense mechanism.

Genetic factors are considered highly important in determining the isoflavone content in plants like red clover (Trifolium pratense). mdpi.com However, the final concentration of these compounds results from a complex interplay between the plant's genetics and its environment. mdpi.com Environmental factors, both biotic and abiotic, act as key regulators of the genes in the isoflavonoid pathway. nih.gov For instance, biotic elicitors, such as fungal homogenates, can trigger a defense response that enhances the transcription of genes coding for enzymes essential for isoflavonoid synthesis, like chalcone synthase and isoflavone synthase. nih.govnih.gov Studies have shown that applying elicitors can significantly increase the production of isoflavonoids in plant cell cultures. nih.gov For example, field-grown red clover roots, exposed to natural environmental conditions, were found to be rich in this compound-G-M (a glycoside of this compound). nih.gov Similarly, abiotic factors like UV-B radiation have been shown to induce the accumulation of isoflavonoids as a protective measure. nih.gov

Elicitation, the process of inducing or enhancing the synthesis of secondary metabolites by adding small amounts of substances (elicitors), is a key strategy for studying and manipulating isoflavonoid production. mdpi.com These elicitors can be of biological origin (e.g., yeast extract, fungal components) or abiotic (e.g., heavy metals, phytohormones). nih.govmdpi.com They work by activating signal cascades that lead to the upregulation of genes involved in specific metabolic pathways. mdpi.com In Trifolium pratense suspension cultures, the application of a synthetic elicitor, 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide, was shown to favorably influence the production of various isoflavonoids. nih.gov Such studies highlight the dynamic genetic and environmental regulation that governs the accumulation of this compound in producing plants.

Transcriptomic and Metabolomic Analyses in Producing Plants

Integrated transcriptomic and metabolomic analyses have become powerful tools for elucidating the molecular mechanisms that underpin the production of secondary metabolites. mdpi.comnih.gov These approaches allow for the simultaneous study of gene expression (transcriptome) and the resulting metabolite profile (metabolome), providing a comprehensive view of the biosynthetic pathways and their regulation. mdpi.com

A recent study combining these 'omics' techniques on fenugreek (Trigonella foenum-graecum L.) seeds provided significant insights into isoflavonoid accumulation. mdpi.com The analysis identified thousands of metabolites, with flavonoids and isoflavonoids being among the main components. mdpi.com Notably, this compound was identified as one of the most significantly upregulated metabolites during seed development. mdpi.com The transcriptomic analysis identified 38,137 differentially expressed genes (DEGs), with 147 of them being significantly enriched in the "flavonoid biosynthesis" pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. mdpi.com This integrated analysis helps to correlate the expression of specific genes with the accumulation of specific metabolites. mdpi.com

In another study on Polygonatum kingianum, integrated transcriptome and metabolome analyses revealed that isoflavonoid biosynthesis pathways were significantly affected by treatment with selenium nanoparticles. frontiersin.orgnih.gov The accumulation of flavonoids was found to be regulated through pathways including flavonoid and isoflavonoid biosynthesis. nih.gov The study identified key enzymes whose corresponding genes were differentially expressed, including this compound synthase, which is crucial for the formation of this compound from its precursor, calycosin. nih.govqmul.ac.uk

These analyses often focus on identifying key regulatory genes, such as those for transcription factors (TFs). TFs are proteins that control the rate of transcription of other genes and play a pivotal role in regulating metabolic pathways. nih.govwikipedia.orgkhanacademy.org In studies on Panax quinquefolius and hop, TF families like MYB, bHLH, and WRKY were identified as key regulators of flavonoid and defense-related gene expression. mdpi.comnih.gov By identifying which TFs are co-expressed with pathway genes, researchers can uncover the regulatory networks controlling the biosynthesis of compounds like this compound.

The table below summarizes key findings from a representative integrated analysis study.

Table 1: Summary of Transcriptomic and Metabolomic Findings Related to this compound in Fenugreek (Trigonella foenum-graecum L.) Seeds mdpi.com
Analysis TypeKey FindingsSpecific Examples
MetabolomicsIdentification of significantly upregulated metabolites during seed development.This compound, 3,7-Di-O-methylquercetin, Flavonoids, Isoflavonoids, Methylecgonine
TranscriptomicsIdentification of differentially expressed genes (DEGs) in relevant biosynthetic pathways.147 DEGs significantly enriched in "flavonoid biosynthesis". 10 DEGs for 6 key enzymes in flavonoid and alkaloid synthesis.
Integrated AnalysisCorrelation of DEGs with differentially accumulated metabolites (DAMs).Significant correlation found between 169 DEGs and 344 DAMs, including 9 flavonoids and 2 isoflavonoids linked to 9 specific DEGs.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering is a field that involves the targeted modification of genetic and regulatory processes within cells to increase the production of a specific substance. wikipedia.org This approach holds significant promise for enhancing the yield of valuable natural products like this compound, which are often produced in small quantities in their native plants. nih.gov The core strategies of metabolic engineering include overexpressing genes for rate-limiting enzymes, blocking competing metabolic pathways, and expressing biosynthetic pathways in heterologous hosts. wikipedia.org

One primary strategy is the overexpression of genes that encode crucial enzymes in the this compound biosynthetic pathway. wikipedia.org The enzyme this compound synthase, a cytochrome P450-dependent enzyme, catalyzes the formation of the methylenedioxy bridge, a key step in this compound synthesis from calycosin. expasy.orgwikipedia.org Overexpressing the gene for this synthase could potentially increase the metabolic flux towards this compound.

Another common approach is to block or down-regulate competing pathways that draw precursors away from the desired product. wikipedia.org For example, precursors in the phenylpropanoid pathway are used for the synthesis of numerous flavonoids and other compounds. By using techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence genes in competing branches, metabolic engineers can redirect precursors towards the isoflavonoid pathway, thereby boosting the production of this compound.

Furthermore, heterologous production offers a powerful alternative to extraction from natural plant sources. nih.gov This involves transferring the entire biosynthetic pathway for this compound into a well-characterized microbial host, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. nih.govebsco.com These microorganisms can be cultivated in large-scale fermenters, offering a more controlled and potentially higher-yielding production platform. mdpi.com While the export and engineering of complex plant pathways into microbes can be challenging due to factors like enzyme kinetics and regulation, advances in synthetic biology are continuously improving the efficiency of these heterologous systems. nih.govnih.gov

A different approach involves the genetic transformation of plant cells or tissues. For instance, transformation with genes from Agrobacterium rhizogenes, such as the rolB gene, has been shown to activate secondary metabolism. researchgate.net Studies on Maackia amurensis cell cultures demonstrated that transformation with the rolB gene led to a significant increase in the content of isoflavonoids. researchgate.net This method represents a form of metabolic engineering applied directly to plant cells to enhance the production of target compounds.

The table below outlines potential metabolic engineering strategies for enhancing this compound production.

Table 2: Metabolic Engineering Strategies for Enhanced this compound Production
StrategyDescriptionTarget ExampleReference
Gene OverexpressionIncreasing the expression of a key gene to boost the activity of a rate-limiting enzyme in the biosynthetic pathway.Overexpression of the This compound synthase gene. wikipedia.org
Pathway BlockingDown-regulating or knocking out genes in competing metabolic pathways to redirect precursors to the desired product.Silencing enzymes that convert pathway intermediates into other classes of flavonoids. wikipedia.org
Heterologous ProductionIntroducing the entire biosynthetic pathway into a microbial host for large-scale production.Expressing the genes for the this compound pathway in Saccharomyces cerevisiae or Escherichia coli. nih.gov
Plant Cell TransformationIntroducing genes into plant cells that activate or enhance secondary metabolite production.Transformation with Agrobacterium rhizogenesrol genes to stimulate isoflavonoid synthesis in cell cultures. researchgate.net

Biological Activities and Pharmacological Potential of Pseudobaptigenin

Antioxidant Mechanisms and Cellular Protection

The antioxidant properties of Pseudobaptigenin are a cornerstone of its therapeutic potential, contributing to cellular protection by mitigating oxidative damage. amazonaws.com This activity is executed through direct interaction with reactive species and by modulating the body's innate antioxidant defense systems.

Free radicals are highly reactive molecules that can cause damage to cells, contributing to various chronic diseases. nih.govnih.gov Antioxidants can neutralize these molecules, thereby preventing cellular damage. nih.gov The ability of a compound to scavenge free radicals is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.govabbexa.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, a process that can be measured by a change in color. nih.govmdpi.com

Beyond direct scavenging, this compound is involved in modulating endogenous antioxidant pathways, which provides a more sustained defense against oxidative stress. biosynth.comresearchgate.net A critical pathway in cellular protection is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govunibo.it Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). unibo.it When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of numerous antioxidant and detoxifying genes. unibo.itmonash.edu

Studies on extracts containing this compound and other isoflavones have shown the ability to upregulate Nrf2 and its associated antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.commonash.edunih.gov This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage. mdpi.comresearchgate.net For instance, research on flavonoid-rich extracts from dandelion reported that compounds including this compound exert antioxidant effects by regulating the Nrf2 signaling pathway. mdpi.com This modulation of cellular antioxidant responses is crucial for preventing the onset and progression of chronic diseases linked to oxidative stress. amazonaws.com

Anti-inflammatory Effects and Immunomodulation

This compound demonstrates significant anti-inflammatory and immunomodulatory properties by inhibiting key inflammatory molecules and interfering with the signaling cascades that orchestrate the inflammatory response. biosynth.comamazonaws.comnih.gov

Inflammation is a biological response triggered by harmful stimuli, such as pathogens or damaged cells. nih.gov This process involves the production of a host of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com While essential for defense, chronic or unregulated inflammation contributes to numerous diseases. nih.gov

Research has shown that plant extracts containing this compound can significantly suppress the expression of pro-inflammatory cytokines, including TNF-α and IL-6, in various experimental models. nih.gov Flavonoids, as a class, are known to inhibit enzymes like COX-2 and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins (B1171923) and leukotrienes, which are key drivers of inflammation. The ability of this compound to reduce the levels of these critical inflammatory mediators underscores its potential as an anti-inflammatory agent. amazonaws.comajol.info

The anti-inflammatory effects of this compound are rooted in its ability to modulate key intracellular signaling pathways that control the expression of inflammatory genes. biosynth.com Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comrndsystems.comfrontiersin.org

The NF-κB pathway is a primary regulator of the immune response. frontiersin.orgwikipedia.org In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. wikipedia.orgnih.gov When a cell receives an inflammatory signal, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB, leading to its degradation. wikipedia.orgnih.gov This frees NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govpensoft.net Studies have indicated that flavonoids can inhibit NF-κB activation, thereby blocking this entire inflammatory cascade. frontiersin.orgnih.gov

The MAPK family, which includes kinases like JNK, ERK, and p38, also plays a crucial role in transducing inflammatory signals. mdpi.comrndsystems.comfrontiersin.org These pathways are activated by inflammatory stimuli and, in turn, can activate transcription factors that promote the expression of inflammatory mediators. mdpi.comrndsystems.com Research on related flavonoids demonstrates that they can suppress the phosphorylation (activation) of MAPK components, particularly JNK and p38, thus downregulating the inflammatory response. mdpi.com The interaction of this compound with these fundamental signaling pathways provides a mechanistic basis for its observed anti-inflammatory properties. biosynth.commolnova.cn

Activity Mediators / Pathways Affected Observed Effect
Anti-inflammatory TNF-α, IL-6, COX-2, iNOSInhibition of pro-inflammatory mediator production nih.govmdpi.com
Immunomodulation NF-κB Signaling PathwayInhibition of IκB degradation and NF-κB nuclear translocation, reducing inflammatory gene expression frontiersin.orgnih.gov
MAPK Signaling PathwayDownregulation of JNK and p38 phosphorylation, disrupting inflammatory signal transduction mdpi.commolnova.cn

Anticancer and Antiproliferative Properties

This compound has demonstrated notable potential as an anticancer agent through its ability to inhibit the growth of cancer cells. amazonaws.com Its antiproliferative effects are attributed to mechanisms that include the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net

Research indicates that flavonoids can interfere with the progression of the cell cycle in cancer cells. nih.gov The cell cycle is a series of events that leads to cell division and replication. mdpi.com A common strategy in cancer therapy is to arrest the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phases), which prevents the cancer cell from dividing and can ultimately lead to its death. frontiersin.orgnih.govmdpi.com Studies on various isoflavones have shown they can induce cell cycle arrest at different phases in multiple cancer cell lines. nih.gov

Furthermore, inducing apoptosis is a key mechanism for eliminating cancer cells. mdpi.com This process involves the activation of a cascade of proteins, such as caspases and members of the Bcl-2 family, which leads to the dismantling of the cell. nih.govnih.gov Research has shown that this compound and related compounds can trigger apoptosis in malignant cells, often in conjunction with cell cycle arrest. amazonaws.comresearchgate.net This dual action of halting proliferation and actively inducing cell death highlights the compound's significant antiproliferative properties. researchgate.net

Cancer Cell Line Compound/Extract Type Observed Effect IC50 Value
SKBR3 (Breast cancer)This compoundAntiproliferative activityNot specified
HCT-15 (Colorectal cancer)Extract of Capsicum chinense leaves (contains various polyphenols)Selective high cytotoxicity16.23 ± 2.89 µg/mL mdpi.com
HepG2 (Liver cancer)Ethanolic marine extract (AdE)Growth inhibition, G0/G1 cell cycle arrest, Apoptosis induction nih.gov6.51 µg/mL nih.gov
HCT-116 (Colorectal cancer)Ethanolic marine extract (AdE)Growth inhibition nih.gov5.33 µg/mL nih.gov
MCF-7 (Breast cancer)Ethanolic marine extract (AdE)Growth inhibition nih.gov6.87 µg/mL nih.gov

Note: The table includes data from extracts demonstrated to have antiproliferative effects, which may contain a variety of bioactive compounds alongside flavonoids like this compound.

Inhibition of Cancer Cell Growth and Proliferation

This compound, an isoflavone (B191592), has demonstrated notable cytostatic and cytotoxic effects on various cancer cell lines. Research has shown that it can inhibit the proliferation of human gastrointestinal cancer cells. nih.gov Specifically, studies have highlighted its inhibitory effects on stomach cancer cell lines such as HSC-41E6, HSC-45M2, and SH101-P4. nih.govaacrjournals.org While potent against these specific stomach cancer cells, its suppressive action on other stomach, esophageal, and colon cancer cell lines has been described as moderate. nih.govaacrjournals.org

The antiproliferative activity of this compound is dose-dependent. At lower concentrations, it acts as a cytostatic agent, halting the growth and division of cancer cells. nih.govaacrjournals.org However, at higher concentrations, it exhibits cytotoxic properties, leading to cell death. nih.govaacrjournals.org This dual action underscores its potential as a versatile agent in cancer research.

Furthermore, extracts from plants containing this compound, such as Ononis arvensis, have shown cytotoxic and antiproliferative activities against breast cancer cell lines, including the estrogen receptor-positive MCF7 and the triple-negative MDA-MB-231 lines. mdpi.com Similarly, leaf extracts of Senna didymobotrya, which also contains this compound, have been tested for antiproliferative activity against lung adenocarcinoma (A549) and non-small cell lung carcinoma (NCI-H441) cell lines. mak.ac.ug These findings suggest that the antiproliferative effects of this compound may extend to a broader range of cancers.

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines
Cell LineCancer TypeEffectSource
HSC-41E6Stomach CancerStrong Inhibition nih.govaacrjournals.org
HSC-45M2Stomach CancerStrong Inhibition nih.govaacrjournals.org
SH101-P4Stomach CancerStrong Inhibition nih.govaacrjournals.org
Other Stomach LinesStomach CancerModerate Suppression nih.govaacrjournals.org
Esophageal Cancer LinesEsophageal CancerModerate Suppression nih.govaacrjournals.org
Colon Cancer LinesColon CancerModerate Suppression nih.govaacrjournals.org
MCF7Breast CancerCytotoxic & Antiproliferative mdpi.com
MDA-MB-231Breast CancerCytotoxic & Antiproliferative mdpi.com
A549Lung AdenocarcinomaAntiproliferative mak.ac.ug
NCI-H441Non-Small Cell Lung CarcinomaAntiproliferative mak.ac.ug

Induction of Apoptosis in Malignant Cell Lines

This compound has been identified as an inducer of apoptosis, or programmed cell death, in malignant cell lines. This is a crucial mechanism for its anticancer activity, as the evasion of apoptosis is a hallmark of cancer. frontiersin.orgfrontiersin.org The apoptotic process triggered by this compound has been observed in human gastrointestinal cancer cells. nih.govaacrjournals.org

At cytotoxic concentrations, isoflavones like this compound have been shown to cause DNA fragmentation, a characteristic feature of apoptosis. nih.govaacrjournals.org Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, have also been observed in stomach cancer cell lines treated with related isoflavones. aacrjournals.org This indicates that the cell death mechanism is not necrotic but follows the controlled pathway of apoptosis.

The induction of apoptosis appears to be a dose-dependent phenomenon. aacrjournals.org Studies on related compounds have shown that even at cytostatic doses, nuclear fragmentation can be initiated. aacrjournals.org Furthermore, extracts of Trifolium pratense, which contains this compound among other isoflavones, have been shown to induce apoptosis in prostate cancer cell lines. wcrj.netresearchgate.net This suggests that this compound contributes to the pro-apoptotic effects of these extracts. The ability to trigger apoptosis selectively in cancer cells is a desirable characteristic for potential anticancer agents. frontiersin.org

Specific Molecular Targets and Pathways in Oncogenesis

Protein tyrosine kinases (PTKs) are critical components of signal transduction pathways that regulate cell growth, differentiation, and oncogenesis, making them a significant target for cancer therapy. academicjournals.orgresearchgate.netresearchgate.net this compound has been identified as a potential inhibitor of PTK. academicjournals.orgresearchgate.netresearchgate.net

In a computational study evaluating natural anticancer molecules, this compound was among 14 compounds predicted to exhibit PTK inhibitor activity with a high probability score. academicjournals.orgresearchgate.net This in silico analysis suggests that this compound may interfere with the signaling pathways that are often hyperactivated in cancer cells due to aberrant PTK activity. The inhibition of these kinases can disrupt the uncontrolled growth and proliferation characteristic of cancer.

Table 2: Predicted PTK Inhibitor Activity of Selected Natural Compounds
CompoundPredicted PTK Inhibitor Activity Score
Daidzein (B1669772)0.780
This compound >0.6
Biochanin A>0.6
Apigenin (B1666066)>0.6
Luteolin (B72000)>0.6
Galangin0.605

Source: academicjournals.orgresearchgate.net

This compound has been shown to interact with key anti-apoptotic proteins, namely Bcl-xL and survivin, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

In silico studies have demonstrated that this compound has an affinity for both Bcl-xL and survivin. researchgate.net The binding energy of this compound to Bcl-xL was calculated to be -8.64 kcal/mol, and to survivin, it was -5.71 kcal/mol. researchgate.net This dual affinity suggests that this compound may interfere with the anti-apoptotic functions of both proteins. Bcl-xL is a central regulator of the intrinsic apoptotic pathway, and its inhibition can sensitize cancer cells to programmed cell death. plos.orgwaocp.orgnih.gov

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is involved in both the inhibition of apoptosis and the regulation of cell division. atlasgeneticsoncology.orgnih.gov By targeting survivin, this compound may disrupt these critical cellular processes in cancer cells. The ability to interact with multiple anti-apoptotic proteins highlights the potential of this compound as a multi-targeted agent in cancer therapy.

In the context of breast cancer, this compound has been identified as a potential multi-target antagonist of key hormone receptors: the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). nih.gov These receptors are crucial drivers of growth and proliferation in a significant portion of breast cancers. nih.gov

An in silico study screened a large number of polyphenols and identified this compound as a promising candidate that could potentially inhibit all three receptors—ER, PR, and HER2. nih.gov This finding is particularly significant because the crosstalk between these receptor pathways can lead to resistance to single-target therapies. nih.gov By acting as an antagonist to multiple receptors, this compound could potentially overcome such resistance mechanisms.

Molecular docking and molecular dynamics simulations have supported the potential of this compound to bind to and inhibit these receptors. nih.gov This multi-targeted approach is a promising strategy in the development of novel therapeutics for hormone-receptor-positive breast cancers. mdpi.com

Ophthalmological Relevance: Anticataract Activity

This compound has demonstrated significant potential as an anticataract agent. medchemexpress.comchemsrc.commolnova.commolnova.cn Its activity is primarily linked to its ability to inhibit the glycation of γ-crystallin, a key protein in the eye's lens. chemsrc.commolnova.comresearchgate.net Glycation of lens proteins is a major factor in the development of diabetic cataracts. researchgate.net

In silico studies have shown that this compound has a strong binding affinity for γ-crystallin, which is crucial for preventing the glycation process. chemsrc.comresearchgate.net Among several phytochemicals screened, this compound was identified as one of the top candidates with desirable drug-like properties and binding affinity for inhibiting γ-crystallin glycation. researchgate.netcolab.wsresearchgate.net This suggests that this compound could serve as a prototype for developing new molecules to combat diabetic cataracts. researchgate.netcolab.wsresearchgate.net The flavonoid nature of this compound likely contributes to its beneficial effects in this context. medchemexpress.comchemsrc.commolnova.commolnova.cn

Inhibition of Glycation Against γ-Crystallin Protein

Glycation, a non-enzymatic reaction between reducing sugars and proteins, is implicated in the development of diabetic cataracts through the modification of lens proteins like γ-crystallin. researchgate.netresearchgate.net This process can lead to protein aggregation and a loss of lens transparency. researchgate.net this compound, a flavonoid, has been identified as a compound with the potential to inhibit this glycation process. medchemexpress.comchemsrc.commolnova.cn

In silico studies have demonstrated that this compound exhibits a strong binding affinity for γ-crystallin, suggesting its role in preventing glycation. researchgate.netmedchemexpress.comchemsrc.com One study screened various phytochemicals with known anti-cataract properties and identified this compound as one of three lead compounds with desirable drug-like behavior and binding affinity for inhibiting the glycation of γ-crystallin protein. researchgate.netresearchgate.net The investigation highlighted that these phytochemicals could serve as a basis for developing new molecules to combat diabetic cataracts. researchgate.net The mechanism of antiglycation is often linked to the antioxidant properties of compounds, their ability to trap reactive carbonyl species, chelate metal ions, or inhibit the formation of Amadori products. mdpi.comnih.gov

Table 1: Investigated Phytochemicals for Anti-Cataract Activity This table is interactive. Click on the headers to sort the data.

Compound Class Investigated Activity Reference
This compound Flavonoid Inhibition of γ-crystallin glycation researchgate.netresearchgate.net
Alizarin Polyketide Inhibition of γ-crystallin glycation researchgate.netresearchgate.net
Ellagic acid Tannin Inhibition of γ-crystallin glycation researchgate.netresearchgate.net

Metabolic Health Modulation: Pancreatic Lipase (B570770) Inhibition

This compound has been investigated for its potential to inhibit pancreatic lipase. In a study examining an isoflavone-rich extract of Trifolium resupinatum, this compound demonstrated inhibitory activity against porcine pancreatic lipase. d-nb.info While not as potent as the standard drug orlistat (B1677487) or another isolated compound, formononetin (B1673546), this compound still showed a notable effect. d-nb.info Molecular docking studies further supported these findings, indicating a promising binding score for this compound near the active site of the lipase enzyme. d-nb.info These results suggest that isoflavones like this compound could be explored as agents for managing obesity-related metabolic issues. d-nb.info

Table 2: Pancreatic Lipase Inhibitory Activity of Selected Compounds This table is interactive. Click on the headers to sort the data.

Compound/Extract IC50 (µg/ml) Reference
Trifolium resupinatum extract 471.32 ± 0.8 d-nb.info
Formononetin 47.2 ± 1.1 d-nb.info
This compound 112.8 ± 1.23 d-nb.info
Orlistat (control) 23.8 ± 0.64 d-nb.info

Other Reported or Predicted Bioactivities (e.g., Antimicrobial, Estrogenic)

Beyond its anti-glycation and lipase-inhibiting properties, this compound has been associated with other biological activities, primarily through its classification as an isoflavone. ontosight.aiontosight.ai

Estrogenic Activity: Isoflavones are well-known for their potential estrogenic effects. ontosight.aiontosight.ai Molecular docking studies have explored the interaction of various phytochemicals, including this compound, with estrogen receptors (ERα and ERβ). nih.gov One such study revealed that this compound, found in Trifolium pratense (red clover), had a more favorable docking energy to ERβ compared to other common isoflavones like biochanin A and genistein (B1671435). nih.gov Another in-silico investigation identified this compound as a potential multi-target antagonist for estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2), which are implicated in breast cancer. figshare.comnih.gov

Antimicrobial Activity: Flavonoids, the broader class to which this compound belongs, are recognized for their antimicrobial properties against a range of bacteria and fungi. nih.govfrontiersin.orgmdpi.com While specific studies focusing solely on the antimicrobial effects of purified this compound are not extensively detailed in the provided context, its presence in plant extracts known for antimicrobial activity, such as those from Trifolium species, suggests a potential contribution. researchgate.netnih.gov For instance, extracts containing this compound have been noted, though the direct antimicrobial contribution of this specific isoflavone was not singled out. researchgate.netnih.gov

Other Bioactivities: this compound is also mentioned as having antioxidant and anti-inflammatory properties, which are common characteristics of polyphenolic compounds and flavonoids. ontosight.aimdpi.com

Mechanistic Investigations of Pseudobaptigenin at the Cellular and Molecular Level

Cellular Pathway Interactions and Enzyme Activity Modulation

Cellular pathways are complex networks of molecular interactions that govern cellular function. Compounds like pseudobaptigenin can interact with these pathways by modulating the activity of key enzymes. nih.gov Enzyme inhibition is a primary mechanism through which many drugs and bioactive molecules exert their effects. Inhibition can be reversible (competitive, noncompetitive, uncompetitive) or irreversible, each affecting enzyme kinetics differently. youtube.comyoutube.com

While specific enzyme inhibition profiles for this compound are not widely documented, flavonoids, the broader class to which this compound belongs, are known to inhibit a variety of enzymes. A significant area of investigation is their effect on monoamine oxidases (MAO). MAO-A and MAO-B are enzymes crucial for the degradation of neurotransmitters like serotonin (B10506) and dopamine. patsnap.compatsnap.com Inhibition of these enzymes can increase neurotransmitter levels, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's disease. patsnap.comnih.govmdpi.com For instance, some benzenesulfonamide (B165840) and 1,3-oxazole derivatives have been identified as potent and specific inhibitors of MAO-B. mdpi.com

Another critical enzyme family often targeted by flavonoids is the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade by producing prostaglandins (B1171923). osti.govbiomedpharmajournal.org The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit these enzymes. researchgate.net

Table 1: Examples of Enzymes Modulated by Flavonoids (Illustrative data based on the general activity of the flavonoid class)

Enzyme Target Modulatory Effect Potential Therapeutic Area
Monoamine Oxidase-A (MAO-A) Inhibition Depression, Anxiety
Monoamine Oxidase-B (MAO-B) Inhibition Parkinson's Disease
Cyclooxygenase-2 (COX-2) Inhibition Inflammation, Cancer
Phosphoinositide 3-kinase (PI3K) Inhibition Cancer
Mitogen-activated Protein Kinases (MAPKs) Modulation Cancer, Inflammation

Signal Transduction Pathway Modulation

Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.orgkhanacademy.org These pathways are often orchestrated by cascades of protein kinases and second messengers. nih.govkhanacademy.org Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic intervention. psu.edudntb.gov.ua

Natural flavonoids have been shown to exert significant anti-inflammatory and anticancer effects by modulating key signaling pathways. nih.gov Common pathways affected include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating immune and inflammatory responses. nih.gov Flavonoids like apigenin (B1666066) have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) regulates diverse cellular processes like proliferation, differentiation, and apoptosis. nih.gov Several flavonoids can interfere with MAPK signaling, contributing to their neuroprotective and anti-inflammatory effects. nih.govnih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Its upregulation is a common feature in many cancers. nih.gov The B-cell receptor (BCR) signaling pathway, critical in B-cell malignancies, utilizes components of this cascade, which can be targeted by inhibitors. youtube.com

JAK/STAT Pathway: This pathway transmits information from extracellular chemical signals to the nucleus, resulting in gene expression. It is vital for immunity, cell division, and cell death. nih.gov

While direct evidence for this compound is limited, its isoflavone (B191592) structure suggests a potential to interact with and modulate these critical signaling cascades, similar to other well-studied flavonoids.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comnih.gov The output of a docking simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction. nih.govaber.ac.uk

Studies on various natural products have successfully used molecular docking to identify potential biological targets. For example, docking studies of flavonoids like apigenin and luteolin (B72000) have shown significant binding affinities for proteins like TP-53 and pRb, which are crucial in cancer development. mdpi.com Similarly, in silico investigations have been used to evaluate the binding of olive-derived compounds to COX-1 and COX-2 enzymes, correlating binding energies with observed inhibitory activity. mdpi.com

A hypothetical molecular docking study for this compound would involve preparing its 3D structure and docking it into the active sites of various known biological targets. The resulting binding affinities and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would provide valuable insights into its potential mechanisms of action.

Table 2: Illustrative Binding Affinities of Natural Compounds to Biological Targets from Docking Studies

Compound Target Protein Binding Affinity (kcal/mol) Reference Compound Binding Affinity (kcal/mol)
Dihydromyricetin Cyclooxygenase-2 (COX-2) -9.9 Diclofenac -8.5
Catechin Cyclooxygenase-2 (COX-2) -9.2 Diclofenac -8.5
Theaflavin SARS-CoV-2 nsp10-nsp16 -11.8 --- ---

This table presents data for other natural compounds to illustrate typical results from molecular docking studies. biomedpharmajournal.orgnih.govaber.ac.uk

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com In drug discovery, MD simulations provide detailed, dynamic insights into how a ligand interacts with its receptor, complementing the static picture provided by molecular docking. mdpi.comh1.co By simulating the ligand-receptor complex in a solvated environment, MD can assess the stability of the complex, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies. mdpi.comnih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms over time, indicating the structural stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein structure. mdpi.com

Solvent-Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, which can change upon ligand binding. mdpi.com

While no specific MD simulation studies have been published for this compound, this technique has been applied to other natural products. For instance, MD simulations have been used to confirm the stability of griseofulvin (B1672149) derivatives when bound to bacterial proteins and to study the interactions of various inhibitors with sirtuin enzymes. mdpi.commdpi.com Such studies would be invaluable in confirming the stability of this compound within a target's binding site and understanding the dynamic nature of the interaction.

In Vitro Assays for Target Validation

Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect. sygnaturediscovery.comnih.gov In vitro assays are essential tools in this process, providing the initial experimental evidence to support hypotheses generated from computational studies like molecular docking. nih.govgoogle.com

These assays can take many forms, depending on the target and the desired outcome. sygnaturediscovery.com Common approaches include:

Enzyme Inhibition Assays: These directly measure the ability of a compound to inhibit the activity of a purified enzyme. For example, an assay could measure the production of prostaglandins by COX enzymes in the presence and absence of this compound to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Cell-Based Assays: These assays use cultured cells to assess the effect of a compound on a specific cellular pathway or phenotype. google.com For instance, researchers could treat macrophage cell lines with an inflammatory stimulus (like lipopolysaccharide) and measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound. nih.gov

Binding Assays: These experiments confirm the direct physical interaction between a compound and its target protein. Techniques can include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding affinity and kinetics. nih.gov

The validation process confirms that the effects observed in computational models translate into tangible biological activity, providing the necessary foundation to advance a compound into further preclinical development. sygnaturediscovery.comnih.gov

Structure Activity Relationship Sar Studies of Pseudobaptigenin and Its Analogs

Synthesis of Pseudobaptigenin Analogs and Homologs

The synthesis of this compound analogs is a critical step in SAR studies, providing the necessary compounds to probe the relationship between structure and function. Synthetic strategies often focus on modifying specific parts of the this compound molecule, including the benzodioxol ring system and the isoflavone (B191592) core.

The benzodioxol ring is a key feature of this compound, and its modification has been a central theme in the synthesis of new analogs. Researchers have successfully synthesized homologs of this compound that feature benzodioxane and benzodioxepane fragments in place of the original benzodioxol ring. researchgate.net This expansion of the five-membered dioxol ring to a six- or seven-membered ring alters the spatial arrangement and electronic properties of this part of the molecule.

Another notable modification in this region is the synthesis of 3′,4′-ethylenedioxy-4-thioxoisoflavones from this compound analogs. scispace.com This introduces a sulfur atom in place of the carbonyl oxygen in the isoflavone core, a change that can significantly impact the molecule's reactivity and binding characteristics.

Table 1: Examples of Modifications to the Benzodioxol Ring System of this compound
Modification TypeResulting StructureRationale for Synthesis
Ring ExpansionBenzodioxane and Benzodioxepane AnalogsTo investigate the effect of ring size and conformation on biological activity.
Thionation4-Thioxoisoflavone DerivativesTo explore the impact of replacing the carbonyl oxygen with sulfur on the molecule's electronic properties and potential for new interactions with biological targets.

The isoflavone core of this compound provides a versatile scaffold for a wide range of chemical modifications. Benzodioxane analogues of this compound have been synthesized with alkyl fragments introduced at positions 2 and 6 of the chromone (B188151) ring. researchgate.net These modifications can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, and interaction with target proteins.

Table 2: Examples of Alterations to the Isoflavone Core and Substituents of this compound
Modification TypePosition of ModificationExamples of Substituents/Fragments
AlkylationPositions 2 and 6 of the chromone ringAlkyl fragments
Functional Group AdditionVarious positions on the isoflavone coreMethanesulfonyl
Carbamoyl
Aminomethyl

Impact of Structural Modifications on Biological Efficacy

The synthesis of various this compound analogs allows for a systematic evaluation of how structural changes impact biological efficacy. SAR studies of isoflavones, the class of compounds to which this compound belongs, have revealed several key principles. For instance, the position of hydroxyl groups on the isoflavone core is often crucial for activity. nih.govscispace.com While this compound itself lacks a hydroxyl group, the introduction or modification of other functional groups can have a profound effect on its biological properties.

The addition of different substituents can modulate a compound's anticancer and antimetastatic effects. nih.gov Functional groups such as methoxy, methyl, and amino groups can influence a molecule's ability to inhibit cancer cell growth and migration. nih.gov The specific positioning of these groups is also critical, as it dictates the molecule's interaction with its biological targets. nih.gov

Computational Approaches to SAR Analysis and Prediction

In recent years, computational methods have become an indispensable tool in SAR studies, allowing for the rational design of new analogs and the prediction of their biological activities. In silico studies, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with various biological targets. nih.gov

One such study identified this compound as a potential inhibitor of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), all of which are important targets in breast cancer therapy. nih.gov These computational models can help to elucidate the binding mode of this compound and its analogs at the molecular level, providing insights into the structural features that are essential for high-affinity binding.

Quantitative structure-activity relationship (QSAR) models are another powerful computational tool used in SAR analysis. nih.govscispace.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known this compound analogs and their corresponding activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

These computational approaches, in conjunction with traditional synthetic and biological evaluation methods, provide a comprehensive framework for understanding the structure-activity relationships of this compound and for the development of new and improved therapeutic agents.

Advanced Research Methodologies Applied to Pseudobaptigenin Studies

Computational Chemistry and Cheminformatics in Drug Discovery

Computational methods are integral to modern drug discovery, offering rapid, cost-effective ways to screen compounds and predict their behavior before undertaking expensive and time-consuming laboratory experiments. For pseudobaptigenin, these tools have provided crucial early insights into its potential as a therapeutic agent.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The analysis of a compound's ADMET profile is a critical step in drug development, helping to identify molecules with favorable pharmacokinetic properties. In silico tools are frequently used for the initial screening of large compound libraries.

In one comprehensive study aimed at identifying novel polyphenol-based antagonists for breast cancer hormone receptors, a library of 750 polyphenols was initially screened based on their ADMET properties. scispace.com This computational filtering narrowed the field to 55 promising candidates, a group that included this compound, selecting it for further, more detailed molecular docking and simulation studies. scispace.com

Another investigation, which focused on the anti-obesity potential of compounds from Trifolium resupinatum, utilized the SwissADME web tool to evaluate the bioavailability of its constituent molecules, including this compound. mdpi.com The analysis, presented as a "bioavailability radar," indicated that this compound falls within the acceptable zone for oral bioavailability, suggesting it possesses key physicochemical properties for drug-likeness. mdpi.com In a separate in silico study on phytochemicals for hepatocellular carcinoma, this compound was among the compounds evaluated for pharmacokinetic and drug-like properties using the SwissADME webserver before toxicity analysis. thermofisher.com

Table 1: Summary of In Silico ADMET and Physicochemical Predictions for this compound
Prediction Tool/StudyParameter EvaluatedFinding for this compoundReference
Breast Cancer Inhibitor StudyGeneral ADMET PropertiesSelected as one of 55 compounds (out of 750) with favorable ADMET profile for further study. scispace.com
SwissADME (T. resupinatum study)Bioavailability RadarFalls within the acceptable bioavailability zone. mdpi.com
SwissADME (Hepatocellular Carcinoma study)Pharmacokinetics & Drug-LikenessAnalyzed as part of a large-scale screening of phytochemicals. thermofisher.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational techniques used to identify novel molecules that can bind to a specific biological target. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This model is then used as a query to rapidly screen large databases of virtual compounds to find potential "hits." tum.dersc.org

In a study targeting breast cancer, an in-silico approach was employed to find a polyphenol capable of inhibiting the estrogen receptor (ER). scispace.com This process began with a large pool of 750 polyphenols. After initial filtering based on ADMET properties, the remaining 55 compounds, including this compound, were subjected to molecular docking against key breast cancer receptors: ER, progesterone (B1679170) receptor (PR), and HER2. scispace.com This virtual screening process, followed by molecular dynamics simulations, ultimately highlighted this compound as a potential multi-target inhibitor for these crucial receptors. scispace.com

Similarly, in a study investigating compounds from Trifolium resupinatum for anti-obesity effects, molecular docking was used to predict the interaction between isolated compounds and the pancreatic lipase (B570770) enzyme. mdpi.com The results confirmed a promising binding score for this compound, suggesting its potential as an inhibitor of this enzyme. mdpi.com

PASS (Prediction of Activity Spectra for Substances) Software Applications

The PASS (Prediction of Activity Spectra for Substances) software is a chemoinformatic tool that predicts a wide range of biological activities for a given chemical structure. europeanreview.orgrsc.orgnih.gov The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. rsc.orgmdpi.com PASS provides probabilities for a compound to be active (Pa) or inactive (Pi) for several hundred types of pharmacological effects and mechanisms of action. mdpi.com

In a bioinformatics study evaluating the potential of natural anticancer molecules, this compound was analyzed using PASS software. The analysis predicted a specific mechanism of action for the compound. eu-openscreen.eu

Table 2: PASS Prediction for this compound
Predicted Biological ActivityPASS Score (Pa)InterpretationReference
Protein tyrosine kinase inhibitor0.702The model predicts with high probability that this compound is likely to exhibit protein tyrosine kinase inhibitory activity. eu-openscreen.eu

Omics Technologies in Understanding this compound's Effects

"Omics" technologies provide a global, system-wide view of biological processes. Instead of studying single molecules or pathways, they allow for the large-scale analysis of entire sets of biological molecules, such as proteins (proteomics) or gene networks, to understand the complex effects of a compound.

Proteomics for Target Identification

Chemical proteomics is a powerful discipline used to identify the direct protein binding partners of small molecules within a complex biological system, such as a cell lysate or even in living cells. europeanreview.orgbiognosys.comnih.gov This is a crucial step for deconvoluting a compound's mechanism of action and identifying its therapeutic targets and potential off-targets. rsc.org

The general workflow involves using the small molecule of interest to "fish" for its binding partners. biognosys.com In a common approach known as affinity purification mass spectrometry, the small molecule (like this compound) would be chemically immobilized onto a solid support (e.g., beads). This "bait" is then incubated with a cellular protein extract. Proteins that bind to the compound are captured and subsequently identified using high-resolution mass spectrometry. thermofisher.com Other advanced techniques include thermal proteome profiling (TPP), which measures how drug binding stabilizes proteins against heat-induced unfolding across the entire proteome. rsc.org

While these proteomics-based methods are the gold standard for unbiased drug target identification for natural products, a specific study applying these techniques to comprehensively identify the protein interactome of this compound has not been found in the reviewed literature. The application of such methods would be a critical next step in fully elucidating its molecular mechanisms.

Network Pharmacology and Gene Ontology Enrichment Analysis

Network pharmacology is an approach that shifts the drug discovery paradigm from "one drug, one target" to a more holistic "multi-component, multi-target" model. It integrates data from multiple sources to construct complex networks that illustrate the relationships between drugs, their protein targets, and associated diseases. biognosys.com Once potential targets are identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed. GO analysis categorizes the functions of the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF), revealing the biological pathways and functions the compound is likely to modulate.

This compound has been identified as a key active component in several network pharmacology studies. In one study investigating plant-derived compounds for Polycystic Ovary Syndrome (PCOS), this compound was one of four key phytoconstituents analyzed. biognosys.com The compound-target network revealed its interactions with multiple biological targets, and subsequent GO analysis highlighted its potential impact on pathways like estrogen signaling. biognosys.com

In another study, this compound was identified as one of five key polyphenols from blackcurrant (Ribes nigrum L.) with potential therapeutic effects on diarrheal irritable bowel syndrome (IBS-D). A network pharmacology analysis identified 82 common targets for the polyphenols and IBS-D. The subsequent GO and KEGG pathway analyses provided insight into the mechanisms involved.

Table 3: Gene Ontology (GO) Enrichment Analysis for Targets of Blackcurrant Polyphenols (including this compound) in IBS-D Treatment
GO DomainEnriched Term ExampleInterpretationReference
Biological Process (BP)Positive control of the inflammatory responseThe compound's targets are involved in regulating inflammation.
Cellular Component (CC)Receptor complex, plasma membraneThe compound's targets are located in key signaling areas of the cell.
Molecular Function (MF)DNA helicase activity, single-stranded DNA bindingThe compound's targets have functions related to DNA processing.

The KEGG pathway analysis in the same study further implicated signaling pathways such as PI3K-Akt, mTOR, and TNF signaling, which are closely related to cellular survival, proliferation, and inflammation.

Quantitative Methodologies for Biological Evaluation

The biological activities of this compound have been explored through various quantitative research methodologies. These studies primarily utilize in vitro models to elucidate the compound's effects at a cellular and molecular level. Advanced laboratory techniques are crucial for understanding its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent. biosynth.com

In Vitro Assays for Cellular Responses

In vitro cell-based assays are fundamental tools for assessing the biological effects of this compound on cellular processes under controlled laboratory conditions. numberanalytics.com These assays typically involve treating live cells with the compound and measuring specific responses, such as cell viability, proliferation, or the production of inflammatory mediators. nih.gov

One of the key areas of investigation is the anti-inflammatory potential of this compound. biosynth.comresearchgate.net Researchers utilize cell lines like murine macrophages (J774A.1, RAW 264.7) and mouse microglial cells (BV2) to model inflammatory responses. medchemexpress.commdpi.com A common method involves stimulating these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory cascade. The Griess assay is then employed to quantify the production of nitric oxide (NO), a pro-inflammatory molecule. Studies have demonstrated that this compound can inhibit LPS-induced nitric oxide production in mouse BV2 cells, indicating its anti-neuroinflammatory activity. medchemexpress.com

The antiproliferative and cytotoxic effects of this compound against cancer cells are also evaluated using in vitro assays. researchgate.netnih.gov A study tested this compound and six other isoflavones for their effects on ten different human gastrointestinal cancer cell lines. nih.gov While other isoflavones like biochanin A and genistein (B1671435) showed strong inhibitory effects, this research included this compound in the panel of tested compounds. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. phytojournal.complos.org This assay was used to determine the cytotoxicity of this compound against mouse C2C12 myoblast cells, revealing an IC50 value of 12.08 μg/mL. medchemexpress.com The Sulforhodamine B (SRB) assay is another method used to measure cell proliferation and cytotoxicity. phytojournal.com

Table 1: In Vitro Cellular Response Assays for this compound

Cell Line Assay Type Measured Effect Finding Citation
Mouse BV2 microglia Griess Assay Inhibition of LPS-induced nitric oxide production Demonstrates anti-neuroinflammatory activity medchemexpress.com
Mouse C2C12 myoblasts MTT Assay Cytotoxicity IC50 = 12.08 μg/mL medchemexpress.com

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the specific molecular targets of this compound and quantifying its inhibitory potency. sci-hub.se These assays measure the ability of a compound to reduce the activity of a specific enzyme, often determining the half-maximal inhibitory concentration (IC50), which indicates the compound's potency. wuxiapptec.com

This compound has been investigated for its effects on several enzymes. For instance, its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, has been considered. mdpi.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. mdpi.com While some related isoflavones have shown α-glucosidase inhibitory activity, specific IC50 values for this compound are not always detailed in broad screenings. upm.edu.my However, it has been noted that this compound can transactivate PPARγ, a key regulator in glucose and lipid metabolism, suggesting an indirect role in metabolic control. upm.edu.my

The compound has also been evaluated for its ability to inhibit monoamine oxidases (MAO), enzymes that metabolize neurotransmitters and are targets for treating neurological disorders like depression and Parkinson's disease. bioassaysys.comassaygenie.com Screening assays for MAO-A and MAO-B inhibition often use a fluorimetric method to detect hydrogen peroxide, a byproduct of the MAO-catalyzed reaction. bioassaysys.comsigmaaldrich.com Chromatographic techniques (HPLC) can also be used to analyze the products of the enzymatic reaction, providing a more direct measurement of inhibition. nih.gov

Conversely, studies on extracts from Ononis spinosa, which contains this compound glucoside, showed no significant inhibitory activity against acetylcholinesterase (AChE) at a concentration of 100 µg/mL. e-lactancia.org AChE inhibitors are a primary therapy for Alzheimer's disease. mdpi.com

Table 2: Enzyme Inhibition Studies Involving this compound

Target Enzyme Assay Method Finding Citation
α-Glucosidase General enzymatic assays Investigated as a potential inhibitor; also noted to transactivate PPARγ mdpi.comupm.edu.my
Monoamine Oxidase (MAO) Fluorimetric or chromatographic assays Included in screenings for MAO inhibitors nih.govmdpi-res.com

Translational Research Perspectives and Future Avenues

Potential for Natural Product-Based Therapeutic Agent Development

The isoflavonoid (B1168493) pseudobaptigenin, a natural product found in plants, represents a promising scaffold for the development of new therapeutic agents. Natural products have historically been a significant source of new drugs and drug leads, offering chemical diversity that is often unparalleled by synthetic libraries. mdpi.com Isoflavonoids, as a class, have garnered considerable attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov

The development of therapeutic agents from natural products like this compound involves several key stages. mdpi.com Initially, the compound is isolated and its structure is elucidated. Subsequently, its biological activities are investigated through in vitro and in vivo studies to identify its therapeutic potential. mdpi.comnih.gov For instance, this compound has been studied for its potential in managing conditions like cancer and inflammation. nih.govbiosynth.com

A significant aspect of natural product-based drug development is the potential for creating derivatives with improved efficacy and pharmacokinetic profiles. nih.gov The basic isoflavone (B191592) skeleton of this compound can be chemically modified to enhance its biological activity or reduce potential side effects. nih.govacs.org This approach has been successfully applied to other isoflavonoids, leading to the development of promising drug candidates. acs.org

The journey from a natural product to a therapeutic agent is complex and requires a multidisciplinary approach, integrating phytochemistry, pharmacology, and medicinal chemistry. mdpi.com The continued exploration of this compound and other natural isoflavonoids holds significant promise for the discovery of novel treatments for a variety of diseases.

Addressing Challenges in Research on Natural Isoflavonoids

Despite their therapeutic potential, research on natural isoflavonoids like this compound faces several challenges. A primary hurdle is the low abundance of these compounds in their natural plant sources. nih.gov This makes the extraction and isolation of sufficient quantities for extensive research and development both costly and time-consuming. nih.gov

Furthermore, the complexity of the plant matrix, which contains a multitude of other compounds, can complicate the isolation and purification process. nih.gov The chemical composition of plant extracts can vary significantly depending on factors such as the plant species, growing conditions, and extraction methods used. nih.gov This variability can lead to inconsistencies in research findings.

Another challenge lies in the bioavailability of isoflavonoids. acs.org Many isoflavonoids, in their natural glycosidic forms, are not readily absorbed by the human body. nih.gov They often require metabolism by gut microbiota to be converted into their more bioactive aglycone forms. nih.gov This metabolic conversion can vary significantly between individuals, leading to differences in therapeutic effects.

The development of resistance to existing therapies, such as in cancer treatment, also presents a challenge that natural products may help address. nih.gov However, understanding the precise mechanisms by which isoflavonoids exert their effects is often difficult due to their ability to interact with multiple cellular targets. nih.gov

Overcoming these challenges requires the development of innovative approaches. Advances in metabolic engineering and synthetic biology offer the potential to produce isoflavonoids in larger quantities through microbial fermentation or plant cell cultures. nih.gov Additionally, the use of advanced analytical techniques is crucial for the accurate identification and quantification of isoflavonoids in complex mixtures. nih.gov

Integration of In Silico and Experimental Approaches

The integration of computational (in silico) and experimental (in vitro and in vivo) methods has become a powerful strategy in the study of natural isoflavonoids, including this compound. acs.orgresearchgate.net This integrated approach accelerates the drug discovery process by predicting the biological activities and pharmacokinetic properties of compounds before they are synthesized or isolated. researchgate.net

In Silico Approaches:

Molecular Docking: This technique is used to predict the binding affinity and interaction between a ligand (e.g., this compound) and a target protein. nih.govimpactfactor.org For example, in silico studies have been used to investigate the potential of this compound to inhibit key enzymes or receptors involved in disease processes. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional features of a molecule that are responsible for its biological activity. This information can then be used to screen large databases for other compounds with similar features.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for assessing its drug-likeness. nih.govmedchemexpress.com

Experimental Approaches:

In Vitro Assays: These are laboratory-based experiments conducted in a controlled environment, such as in cell cultures. nih.govresearchgate.net They are used to validate the predictions made by in silico models and to further investigate the mechanisms of action of a compound. nih.gov

In Vivo Studies: These studies are conducted in living organisms, such as animal models, to evaluate the efficacy and safety of a compound in a more complex biological system. nih.govnih.gov

The synergy between in silico and experimental approaches allows for a more targeted and efficient research process. bohrium.com In silico screening can narrow down a large number of potential candidates to a manageable few for experimental testing. nih.gov Conversely, experimental data can be used to refine and validate the computational models, leading to more accurate predictions in the future. plos.org This iterative cycle of prediction and validation is a key feature of modern drug discovery. acs.orgresearchgate.net

Identification of New Biological Targets and Mechanisms

Research into this compound and other isoflavonoids is continually uncovering new biological targets and mechanisms of action, expanding their potential therapeutic applications. biosynth.comncsu.edu Initially recognized for their estrogen-like activities, isoflavonoids are now known to interact with a wide range of cellular signaling pathways. nih.govtmrjournals.com

One area of active investigation is the role of this compound in cancer therapeutics. nih.gov Studies have explored its potential to inhibit the growth of cancer cells by targeting key receptors involved in cell proliferation, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). nih.gov In silico studies have suggested that this compound has the potential to act as an antagonist for these receptors. nih.gov

Beyond cancer, the anti-inflammatory properties of this compound are also being explored. biosynth.comresearchgate.net Research suggests that it may exert its effects by modulating inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators. biosynth.comnih.gov

Furthermore, the neuroprotective potential of isoflavonoids is an emerging area of research. nih.govresearchgate.net Studies are investigating their ability to protect neuronal cells from damage and to modulate neurotransmitter systems, which could have implications for the treatment of neurodegenerative diseases. tmrjournals.comresearchgate.net

The identification of new biological targets for this compound is often facilitated by network pharmacology approaches. amazonaws.commdpi.com This involves constructing complex networks of interactions between the compound, its potential protein targets, and associated disease pathways. impactfactor.orgamazonaws.com This systems-level view can help to elucidate the polypharmacological nature of natural products, where a single compound can modulate multiple targets to achieve a therapeutic effect. nih.gov

The ongoing discovery of new biological targets and mechanisms for this compound highlights the vast and largely untapped potential of this natural isoflavonoid. Further research in this area is crucial for translating these findings into novel therapeutic strategies.

Research into Synergistic Effects with Other Bioactive Compounds

The investigation of synergistic effects between this compound and other bioactive compounds is a promising area of translational research. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to enhanced therapeutic efficacy, reduced side effects, and the potential to overcome drug resistance. nih.gov

In the context of cancer therapy, for example, combining natural products with conventional chemotherapeutic agents can be a valuable strategy. researchgate.net Some natural compounds have been shown to sensitize cancer cells to the effects of chemotherapy, allowing for lower, less toxic doses of the conventional drug to be used. researchgate.net While specific studies on the synergistic effects of this compound with other drugs are emerging, the principle has been demonstrated with other flavonoids and isoflavonoids. nih.gov

The potential for synergy is not limited to combinations with synthetic drugs. Combining different natural products with complementary mechanisms of action can also lead to enhanced therapeutic outcomes. mdpi.com For instance, a complex plant extract containing a variety of bioactive compounds, including this compound, may exhibit greater activity than any single isolated compound due to the synergistic interactions between its components. biorxiv.org

Network pharmacology and systems biology approaches are valuable tools for identifying potential synergistic combinations. amazonaws.com By analyzing the complex networks of interactions between different compounds and their biological targets, researchers can predict which combinations are most likely to produce a synergistic effect. amazonaws.com

Further research into the synergistic effects of this compound is warranted. This could involve screening for synergistic combinations with a wide range of other bioactive compounds, both natural and synthetic. Elucidating the mechanisms underlying these synergistic interactions will be crucial for the rational design of effective combination therapies.

Research Findings on this compound and Related Compounds

CompoundBiological ActivityResearch Focus
This compound Anticancer, Anti-inflammatory, Antioxidant, NeuroprotectiveInhibition of cancer cell proliferation, modulation of inflammatory pathways, protection against oxidative stress, potential in neurodegenerative diseases. nih.govbiosynth.comnih.gov
Genistein (B1671435) Anticancer, Phytoestrogenic, NeuroprotectiveInhibition of cancer cell growth, interaction with estrogen receptors, protection of neuronal cells. nih.govacs.orgresearchgate.net
Daidzein (B1669772) Anticancer, AntioxidantInhibition of cancer cell growth, scavenging of free radicals. mdpi.com
Biochanin A Anticancer, Anti-inflammatory, NeuroprotectiveInduction of apoptosis in cancer cells, modulation of inflammatory responses, protection against neurodegeneration. nih.govresearchgate.net
Formononetin (B1673546) Anticancer, NeuroprotectiveInhibition of cancer cell growth, protection of neuronal cells. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity and purity of Pseudobaptigenin in experimental setups?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying the 7-hydroxy-3',4'-methylenedioxyisoflavane backbone), and mass spectrometry (MS) for molecular weight validation (C₁₆H₁₀O₅, 282 g/mol). Cross-reference with spectral databases for isoflavonoids to eliminate batch variability .

Q. How can researchers optimize this compound’s solubility for in vitro assays?

  • Methodological Answer : this compound is sparingly soluble in aqueous buffers. Use dimethyl sulfoxide (DMSO) as a primary solvent (≤0.1% final concentration to avoid cytotoxicity). Pre-dissolve in ethanol or acetone (solubility: 2–5 mg/mL at 25°C) and confirm stability via UV-Vis spectroscopy. For cell-based assays, employ sonication or β-cyclodextrin encapsulation to enhance bioavailability .

Q. What protocols ensure this compound’s stability during long-term storage?

  • Methodological Answer : Store lyophilized this compound in amber vials under inert gas (argon/nitrogen) at −20°C. For solution-phase storage, use anhydrous DMSO aliquots and avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months, as oxidation at the 7-hydroxy group can reduce bioactivity .

Advanced Research Questions

Q. How should dose-response experiments be designed to determine this compound’s IC₅₀ in enzyme inhibition studies?

  • Methodological Answer :

  • Concentration Range : Use a logarithmic series (e.g., 1 nM–100 μM) to capture sigmoidal curves.
  • Controls : Include solvent-only controls and reference inhibitors (e.g., acacetin, IC₅₀ = 49 nM ).
  • Replicates : Triplicate measurements per concentration to account for inter-assay variability.
  • Data Analysis : Fit data to a four-parameter logistic model using software like GraphPad Prism. Validate with nonlinear regression residuals analysis .

Q. What strategies resolve contradictions in this compound’s reported IC₅₀ values across studies (e.g., 45 nM vs. 8,710 nM)?

  • Methodological Answer :

  • Assay Conditions : Standardize variables (pH, temperature, cofactors) and validate enzyme activity (e.g., kinase vs. phosphatase assays).
  • Compound Integrity : Verify purity via HPLC pre-assay; degraded batches may show reduced potency.
  • Cell Line Variability : Use isogenic cell lines to isolate genetic confounding factors. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can computational approaches predict this compound’s molecular targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR, COX-2). Prioritize docking poses with ΔG < −7 kcal/mol.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Train models on isoflavonoid datasets to predict ADMET properties and off-target effects .

Q. What statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer :

  • Synergy Scoring : Apply the Chou-Talalay combination index (CI < 1 indicates synergy).
  • Isobolograms : Plot dose-response curves for individual vs. combined agents to identify additive/synergistic regions.
  • Multiplicity Adjustment : Use the Bonferroni correction for high-throughput screening data to reduce false positives .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer :

  • Quality Control : Mandate HPLC-MS batch certification (purity ≥98%) and quantify residual solvents (e.g., DCM in crystallization).
  • Bioassay Normalization : Include internal standards (e.g., calycosin) in each experiment to calibrate inter-batch potency.
  • Metadata Reporting : Document synthesis protocols (e.g., column chromatography gradients) in supplementary materials to enhance reproducibility .

Q. What experimental designs mitigate false positives in this compound’s anticancer activity studies?

  • Methodological Answer :

  • Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) to exclude nonspecific cytotoxicity.
  • Pharmacological Controls : Use selective inhibitors (e.g., LY294002 for PI3K) to confirm pathway-specific effects.
  • Blinded Analysis : Assign compound handling and data collection to separate team members to reduce bias .

Methodological Resources

  • Structural Data : Refer to Table 3 in PLOS ONE 10.1371/journal.pone.0265639 for IC₅₀ comparisons with related isoflavonoids .
  • Synthesis Protocols : Follow isolation methods from Spatholobus suberectus detailed in chemical characterization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.